molecular formula C7H5BrF2O B065682 2-(Difluoromethoxy)Bromobenzene CAS No. 175278-33-8

2-(Difluoromethoxy)Bromobenzene

Cat. No. B065682
M. Wt: 223.01 g/mol
InChI Key: VHEICCMNYWNFQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bromo and difluoro compounds often involves Schiemann reaction and bromination, indicating potential pathways for synthesizing "2-(Difluoromethoxy)Bromobenzene" with high yield and purity. For example, 1-bromo-2,4-difluorobenzene can be synthesized from m-phenylene diamine through these methods, achieving a total yield of 40% and purity over 98% (He-ping, 2005).

Molecular Structure Analysis

The molecular structure of fluorobenzene derivatives has been extensively studied. For example, electron diffraction studies have determined specific bond distances, which are indicative of the double bond character, providing insights into the structural features of fluorobenzene and, by extension, "2-(Difluoromethoxy)Bromobenzene" (Yuzawa & Yamaha, 1953).

Chemical Reactions and Properties

Fluorobenzene derivatives undergo various organic transformations, highlighting the reactivity of such compounds. For instance, the domino process catalyzed by CuI, involving coupling and subsequent intramolecular bond formation, illustrates potential chemical reactions "2-(Difluoromethoxy)Bromobenzene" might partake in (Lu et al., 2007).

Physical Properties Analysis

The physical properties of "2-(Difluoromethoxy)Bromobenzene" can be inferred from studies on similar compounds, focusing on melting points, boiling points, and solubility in various solvents. These properties are critical for handling and application in chemical synthesis.

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and potential for further functionalization, can be explored through experimental and theoretical studies. The coordination chemistry of fluorocarbons, for instance, provides insights into the complex interactions and reactivity patterns of these molecules (Plenio et al., 1997).

Scientific Research Applications

Chemical Reactions and Synthesis

  • Oxidative Degradation : 2-Bromophenol undergoes oxidative thermal degradation, forming products such as dibenzo-p-dioxin, dibromodibenzofuran, and bromobenzene. This process is significant in understanding the chemical behavior of brominated compounds under thermal conditions (Evans & Dellinger, 2005).

  • Preparation of Ethynylbenzenes : Bromobenzenes are used in the synthesis of ethynylbenzenes, which are important in various chemical applications. The process involves cleavage reactions facilitated by water-miscible reagents (Macbride & Wade, 1996).

  • Aryl Radical Cyclization : In electrochemical reactions, aryl radicals derived from 2-(2-propynyloxy)bromobenzenes undergo cyclization, leading to the formation of complex structures such as succinic acid derivatives. This process is essential in organic synthesis and chemical engineering (Katayama, Senboku, & Hara, 2016).

Environmental and Physical Studies

  • Dioxin Formation : Research on bromobenzene has contributed to understanding the formation of dioxins and furans during high-temperature processes, such as waste incineration. These studies help in assessing environmental risks associated with brominated flame retardants (Evans & Dellinger, 2005).

  • High-Pressure Structural Studies : Investigations into the behavior of bromobenzene under high pressure have revealed insights into its structural phase transitions, which are crucial in the field of materials science (Nishiumi et al., 1998).

  • Low-Temperature Oxidation : Studies on the low-temperature oxidation of monobromobenzene focus on bromine transformation and phenolic species yields. These findings are important in understanding the environmental impact of brominated compounds (Altarawneh & Dlugogorski, 2021).

Safety And Hazards

The compound is classified under GHS07 for safety . It may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

properties

IUPAC Name

1-bromo-2-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEICCMNYWNFQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371762
Record name 2-(Difluoromethoxy)Bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethoxy)Bromobenzene

CAS RN

175278-33-8
Record name 1-Bromo-2-(difluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175278-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Difluoromethoxy)Bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-(difluoromethoxy)benzene
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